
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. DMB is a small molecule that has been synthesized through a series of chemical reactions, and its unique structure has been found to exhibit a range of biological activities.
科学的研究の応用
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to exhibit a range of biological activities, making it a promising candidate for pharmacological applications. One of the most significant research applications of this compound is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, but studies have suggested that it may act through a range of pathways. One of the proposed mechanisms of action is that this compound inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, this compound may alter gene expression patterns, leading to changes in cell behavior. Additionally, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a role in regulating inflammation and immune responses.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. This compound has also been found to inhibit the activity of HDACs and NF-κB, which could alter gene expression patterns and regulate inflammation and immune responses.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is that it is a small molecule that can be easily synthesized and purified. Additionally, this compound has been found to exhibit a range of biological activities, making it a promising candidate for pharmacological applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One potential direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent for the treatment of cancer and other diseases. Finally, more research is needed to explore the potential of this compound as a tool for studying epigenetic regulation and gene expression patterns.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2,4-dimethylbenzaldehyde, which is reacted with 2-hydroxy-3-methylbenzaldehyde to form the intermediate compound. This intermediate compound is then reacted with 2-aminomethyl-3-hydroxyquinoline to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-6-9-21(14-17)26(30)28(24-12-11-18(2)13-19(24)3)16-22-15-20-8-4-5-10-23(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDKQSSQMJKMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


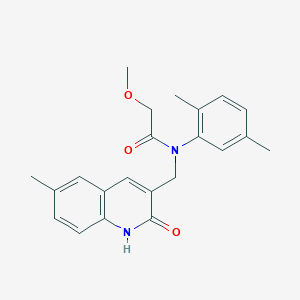
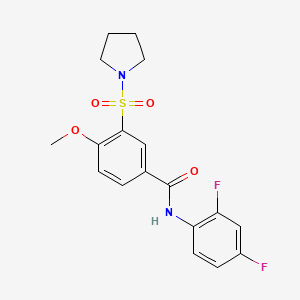
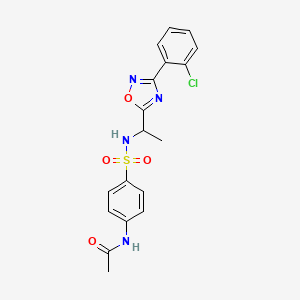
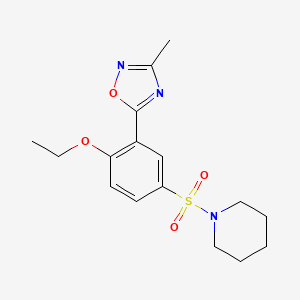



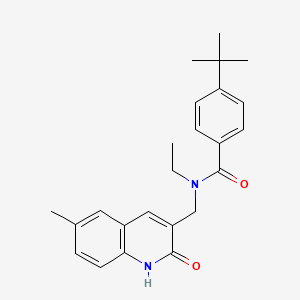
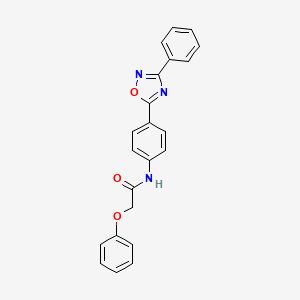

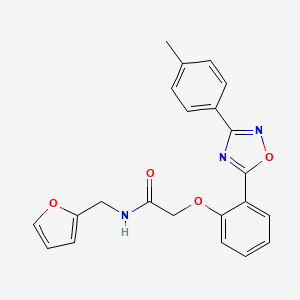
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
